![molecular formula C15H13F3N2O2 B5885001 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoic acid](/img/structure/B5885001.png)

4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves hydrothermal methods, where precursors are reacted under controlled temperature and pressure conditions to yield novel coordination polymers and complexes. For example, a series of novel complexes derived from benzoic acid analogs have been synthesized, demonstrating the versatility of such compounds in forming various architectures through hydrothermal syntheses (Du et al., 2016). Additionally, methods involving the reaction of specific precursors in the presence of sodium azide have been employed to produce highly functionalized triazoles, indicating the potential pathways for synthesizing compounds with similar structures (Usachev et al., 2011).

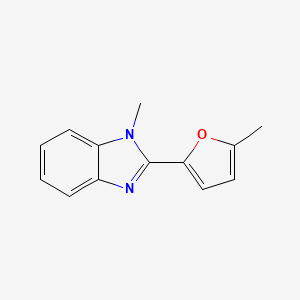

Molecular Structure Analysis

The molecular structure of compounds related to 4-[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoic acid has been elucidated using various techniques such as X-ray crystallography, demonstrating diverse coordination geometries and intermolecular interactions. For instance, the molecular structure of triorganotin benzoates revealed a five-coordinate distorted trigonal bipyramidal geometry, showcasing the intricate structural possibilities of such compounds (Li et al., 2010).

Chemical Reactions and Properties

Compounds with similar structures have been shown to engage in a variety of chemical reactions, leading to the formation of coordination polymers with unique properties. For example, the hydrothermal synthesis of coordination polymers based on benzoic acid derivatives has resulted in materials with interesting magnetic, luminescent, and photocatalytic properties (Wang et al., 2018). These findings underscore the chemical reactivity and potential applications of compounds like this compound in various fields.

Physical Properties Analysis

The physical properties of similar compounds have been studied through various analytical techniques, revealing insights into their stability, solubility, and crystalline structures. For example, the synthesis and characterization of tetrahalogenated benzoic acids have provided valuable information on their structural and physical attributes, which can be applied to understand the properties of this compound (Yu et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Microwave-Assisted Synthesis: A study demonstrates a green method for synthesizing substituted tetrahydroindazole derivatives, including a compound structurally related to the requested chemical. This method features improved yields and shortened reaction times, highlighting its potential for efficient production of related compounds (Polo et al., 2016).

Biological Activity and Applications

- Antioxidant Properties: Certain derivatives of tetrahydroindazole, structurally similar to the requested compound, exhibit moderate antioxidant activity. This suggests potential applications in areas where oxidative stress is a concern (Polo et al., 2016).

- Thrombin-Receptor Antagonism: Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, a derivative, has been identified as a novel thrombin-receptor antagonist, pointing to potential therapeutic applications in cardiovascular diseases (郭瓊文, 2006).

Structural and Supramolecular Studies

- Crystallographic Analysis: The structures of fluorinated indazoles have been determined, providing insights into their supramolecular interactions. This knowledge is crucial for understanding and manipulating the properties of these compounds in various applications (Teichert et al., 2007).

Coordination Polymers and Frameworks

- Metal Coordination Complexes: The synthesis of complexes involving triazole-benzoic acid derivatives showcases the ability of these compounds to form stable structures with metals, which could have implications in materials science and catalysis (Wang et al., 2018).

Quantum Chemical and Thermodynamic Studies

- Physicochemical Property Analysis: Studies on substituted benzoic acids, closely related to the compound , reveal insights into their physicochemical properties and metabolic fate, which are essential for pharmaceutical applications (Ghauri et al., 1992).

Wirkmechanismus

Mode of Action

It is known that the compound can be used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via n,n’-dicyclohexylcarbodiimide coupling in dry n,n-dimethylformamide . This suggests that the compound may interact with its targets through covalent bonding or other types of chemical interactions.

Biochemical Pathways

The compound’s role in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates suggests that it may be involved in the modulation of enzymatic reactions or other biochemical processes .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

Its role in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates suggests that it may have potential applications in the development of new pharmaceutical agents .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical substances can influence the action, efficacy, and stability of this compound . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2/c16-15(17,18)13-11-3-1-2-4-12(11)20(19-13)10-7-5-9(6-8-10)14(21)22/h5-8H,1-4H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAMKETZPRJTAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331194 | |

| Record name | 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794156 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

578734-21-1 | |

| Record name | 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(anilinosulfonyl)-4-chloro-2-methylphenoxy]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5884930.png)

![2-[(diphenylmethyl)thio]pyrimidine](/img/structure/B5884937.png)

![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B5884945.png)

![N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5884950.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5884953.png)

![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-furamide](/img/structure/B5884961.png)

![methyl 2-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5884969.png)

![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)